6-((4-chlorobenzyl)thio)-5-cyano-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide
Description
The compound 6-((4-chlorobenzyl)thio)-5-cyano-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide belongs to the 1,4-dihydropyridine (1,4-DHP) class, a well-studied scaffold in medicinal chemistry due to its pharmacological versatility, particularly in cardiovascular therapeutics. Key structural features include:
- 4-(Furan-2-yl) substituent: A heterocyclic aromatic group contributing to electronic modulation.
- 6-((4-Chlorobenzyl)thio) group: A sulfur-linked 4-chlorophenylmethyl moiety, enhancing lipophilicity and steric bulk.
- N-phenyl carboxamide: A terminal aromatic group influencing binding interactions.
- 5-Cyano and 2-methyl groups: Electron-withdrawing and stabilizing substituents, respectively.
This compound’s structural uniqueness lies in the combination of a furan-2-yl ring and 4-chlorobenzyl thioether, distinguishing it from analogs with thiophene, bromophenyl, or methoxy substituents .
Properties
IUPAC Name |
6-[(4-chlorophenyl)methylsulfanyl]-5-cyano-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O2S/c1-16-22(24(30)29-19-6-3-2-4-7-19)23(21-8-5-13-31-21)20(14-27)25(28-16)32-15-17-9-11-18(26)12-10-17/h2-13,23,28H,15H2,1H3,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYPSCHYTBWIEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC2=CC=C(C=C2)Cl)C#N)C3=CC=CO3)C(=O)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-chlorobenzyl)thio)-5-cyano-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as Lewis acids, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process. Purification steps, such as recrystallization and chromatography, are essential to obtain the compound in its desired form .
Chemical Reactions Analysis
Types of Reactions
6-((4-chlorobenzyl)thio)-5-cyano-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring and thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine under hydrogenation conditions.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines .
Scientific Research Applications
6-((4-chlorobenzyl)thio)-5-cyano-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-cancer or anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 6-((4-chlorobenzyl)thio)-5-cyano-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of signal transduction processes or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares the target compound with three analogs from literature:
Key Observations:
- Heterocyclic Aromaticity : Replacing furan-2-yl (target compound) with thiophen-2-yl () increases lipophilicity (thiophene’s sulfur is less electronegative than furan’s oxygen) and molar mass (+16 g/mol) .
- 6-Position Substituent : The 4-chlorobenzyl thioether in the target compound balances electronic withdrawal (Cl) and moderate steric bulk. In contrast, AZ331’s 4-methoxyphenyl introduces electron-donating properties, while AZ257’s 4-bromophenyl enhances steric hindrance and polarizability .
Inferred Pharmacological Implications
1,4-DHPs are known for calcium channel modulation. Structural variations influence target selectivity and potency:
- Electron-Withdrawing Groups (EWGs): The 5-cyano and 4-chlorobenzyl groups in the target compound may enhance metabolic stability and membrane penetration compared to AZ331’s methoxy group, which could improve solubility but reduce oxidative stability .
- Aromatic Heterocycles : The furan-2-yl group’s oxygen atom may engage in hydrogen bonding with targets, whereas the thiophene analog’s sulfur could enhance hydrophobic interactions .
- Thioether Linkage : The sulfur atom in the thioether group may improve bioavailability compared to oxygen-based ethers, though this depends on substituent electronic effects .
Biological Activity
6-((4-chlorobenzyl)thio)-5-cyano-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound is characterized by the presence of multiple functional groups that contribute to its biological activity, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The compound's structure can be broken down into key components:
- Dihydropyridine Core : Known for its role in calcium channel modulation.
- Furan Ring : Associated with various biological activities, including antimicrobial and anti-inflammatory effects.
- Thioether Group : Enhances reactivity and potential interactions with biological targets.
The molecular formula is , and it has a molecular weight of approximately 445.94 g/mol.
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors within biological systems. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Modulation : It can bind to various receptors, potentially altering signal transduction pathways.
- Induction of Apoptosis : Particularly in cancer cells, the compound may trigger programmed cell death through various intracellular signaling mechanisms.
Antimicrobial Activity
Research has indicated that derivatives of compounds similar to 6-((4-chlorobenzyl)thio)-5-cyano-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide exhibit notable antimicrobial properties. For instance, studies show that certain derivatives demonstrate minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
Anticancer Potential
The compound has been investigated for its potential anticancer effects. It is believed to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The specific pathways involved may include the modulation of p53 activity and inhibition of anti-apoptotic proteins .
Anti-inflammatory Effects
The structural components of this compound suggest it may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and pathways such as NF-kB signaling .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to 6-((4-chlorobenzyl)thio)-5-cyano-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide:
- Antimicrobial Efficacy : A study demonstrated that derivatives exhibited significant antimicrobial activity with low toxicity profiles, suggesting their potential as therapeutic agents against resistant bacterial strains .
- Cancer Cell Studies : In vitro studies revealed that compounds similar to this structure could effectively reduce the viability of various cancer cell lines, indicating their potential use in cancer therapy .
- Inflammation Models : Experimental models showed that these compounds could significantly reduce inflammation markers in vivo, supporting their use in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
| Compound Type | Example | Biological Activity |
|---|---|---|
| Dihydropyridine Derivatives | Calcium channel blockers | Cardiovascular effects |
| Furan Derivatives | Antimicrobial agents | Broad-spectrum antimicrobial activity |
| Thioether Compounds | Various thiol derivatives | Reactivity enhancement in biological systems |
Q & A
Q. What synthetic methodologies are recommended for preparing 6-((4-chlorobenzyl)thio)-5-cyano-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Thioether formation : React a 4-chlorobenzyl mercaptan derivative with a bromo- or chloro-substituted dihydropyridine precursor under basic conditions (e.g., K₂CO₃ in DMF) to introduce the thioether moiety .
Cyano group installation : Use a nitrile source (e.g., TMSCN) in the presence of a Lewis acid catalyst (e.g., ZnCl₂) to functionalize the 5-position .
Carboxamide coupling : Employ a palladium-catalyzed cross-coupling or carbodiimide-mediated reaction (e.g., EDCI/HOBt) to attach the N-phenylcarboxamide group at the 3-position .
Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Compare ¹H/¹³C NMR shifts with analogous dihydropyridines (e.g., 4-methoxyphenyl-substituted analogs show aromatic proton shifts at δ 6.8–7.4 ppm ).
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (calculated for C₂₆H₂₀ClN₃O₂S: ~497.08 m/z).
- Elemental Analysis : Confirm %C, %H, and %N within ±0.4% of theoretical values .
Q. What are the recommended solubility and formulation strategies for in vitro assays?
- Methodological Answer :
- Solubility : The compound is lipophilic (predicted logP ~3.5). Use DMSO for stock solutions (≤10 mM) and dilute in assay buffers containing 0.1% Tween-80 to prevent precipitation .
- Stability : Store at −20°C under inert gas (argon) to prevent oxidation of the dihydropyridine ring .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
Analog Synthesis : Modify substituents at the 4-(furan-2-yl) and N-phenyl groups (e.g., replace furan with thiophene or phenyl with substituted aryl groups) .
Biological Profiling : Test analogs against target enzymes (e.g., calcium channels or kinases) using fluorescence polarization or radioligand binding assays.
Example SAR Table :
| Substituent (Position 4) | IC₅₀ (μM) | Selectivity Ratio (Target A/Target B) |
|---|---|---|
| Furan-2-yl (original) | 0.12 | 12:1 |
| Thiophen-2-yl | 0.09 | 8:1 |
| 4-Methoxyphenyl | 0.45 | 3:1 |
| Data adapted from analogs in |
Q. How should researchers address contradictory data in biological assays (e.g., variable IC₅₀ values across studies)?
- Methodological Answer :
- Assay Conditions : Standardize buffer pH, ion concentration (e.g., Ca²⁺ levels for channel assays), and incubation time .
- Cell Line Variability : Use isogenic cell lines to control for genetic background effects.
- Pharmacokinetic Factors : Measure compound stability in assay media (e.g., oxidation of dihydropyridines can reduce activity ).
Q. What computational strategies are effective for predicting binding modes and off-target interactions?
- Methodological Answer :
Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with target proteins (e.g., voltage-gated calcium channels) .
MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and hydration effects.
Off-Target Screening : Query PubChem BioAssay or ChEMBL for structurally related compounds with annotated targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
